
5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one, also known as DIBO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyranone family of compounds, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one involves the formation of a covalent bond between the compound and a specific amino acid residue on the target protein. This covalent bond stabilizes the protein-protein interaction, allowing for detailed analysis of the interaction.
Biochemical and Physiological Effects
5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the proteasome, a complex involved in the degradation of proteins. 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one in lab experiments is its specificity. The compound can be designed to target a specific protein or protein complex, allowing for highly selective experiments. However, one limitation of using 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is its potential toxicity. The compound can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research involving 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one. One area of interest is the development of new 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one derivatives with improved properties, such as increased specificity or reduced toxicity. Another potential direction is the use of 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one in the study of protein-protein interactions in complex biological systems, such as in vivo models. Additionally, 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one could be used in the development of new therapeutics for cancer and other diseases.
Méthodes De Synthèse
5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one can be synthesized using a variety of methods, including the reaction of 2-(indolin-1-ylmethyl)-4H-pyran-4-one with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting product can be purified using standard chromatographic techniques.
Applications De Recherche Scientifique
5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one has been found to have a variety of potential applications in scientific research. One of its most promising uses is as a tool for studying protein-protein interactions. 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one can be used to selectively crosslink two proteins that are in close proximity, allowing researchers to study their interactions in detail.
Propriétés
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-16-7-8-17(2)19(11-16)14-27-23-15-26-20(12-22(23)25)13-24-10-9-18-5-3-4-6-21(18)24/h3-8,11-12,15H,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRVTKJOSZFLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2783159.png)
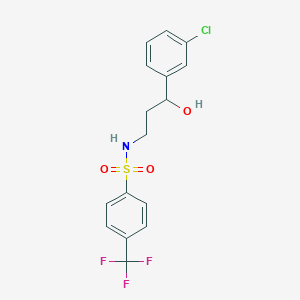
![1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B2783162.png)
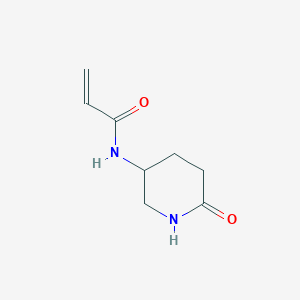
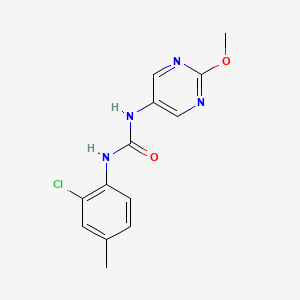
![6-isobutyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783166.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783167.png)
![4,7,8-Trimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2783168.png)
![2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2783169.png)

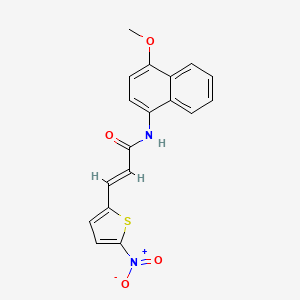
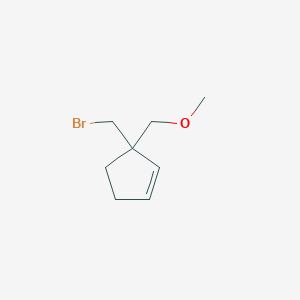
![2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2783178.png)
![3-(4-chlorophenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2783180.png)